2-(N-(4-aminophenyl)methylsulfonamido)acetamide
Description
Properties
IUPAC Name |
2-(4-amino-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-16(14,15)12(6-9(11)13)8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFCOWIXKMQEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-aminobenzenesulfonamide with acetic anhydride: This step involves the acetylation of 4-aminobenzenesulfonamide to form N-(4-aminophenyl)acetamide.
Methylation: The N-(4-aminophenyl)acetamide is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-aminophenyl)methylsulfonamido)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(N-(4-aminophenyl)methylsulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antibacterial and antifungal agent.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound acts as a competitive inhibitor of enzymes involved in the synthesis of folic acid in bacteria. By inhibiting these enzymes, the compound disrupts the production of folic acid, which is essential for bacterial growth and reproduction. This results in a bacteriostatic effect, preventing the multiplication of bacteria .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-(N-(4-aminophenyl)methylsulfonamido)acetamide with structurally related compounds:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group in the target compound enhances nucleophilicity and solubility, whereas chloro and nitro substituents (e.g., in ) increase stability but reduce reactivity.
- Polar Substituents : Methoxy groups (e.g., in ) or ether linkages (e.g., in ) modulate solubility and metabolic stability.
Yield and Efficiency :
Crystallographic and Structural Data
- N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide : Exhibits intramolecular C–H⋯O hydrogen bonds and N–H⋯O interactions, stabilizing its crystal lattice .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features a twisted nitro group and intermolecular C–H⋯O interactions, forming chains along the [101] direction .
Implications for Target Compound : The methylsulfonamido group in the target compound is expected to participate in similar hydrogen-bonding networks, influencing its crystallinity and solubility.
Biological Activity
2-(N-(4-aminophenyl)methylsulfonamido)acetamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonamide functional group linked to an acetamide moiety, which enhances its pharmacological profile. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 240.28 g/mol
The compound features:
- A sulfonamide group (-SONH)
- An acetamide group (-CONH)
- An aminophenyl substituent, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting bacterial growth by targeting dihydropteroate synthase in the folate synthesis pathway. Additionally, the acetamide structure enhances solubility and bioavailability.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It may modulate receptor activity, influencing signaling pathways related to inflammation and pain.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism involves disrupting folate synthesis, which is crucial for bacterial growth.
-
Urease Inhibition :
- Studies have highlighted its effectiveness in inhibiting urease activity, which is significant in treating conditions like urinary tract infections and certain gastrointestinal disorders. For instance, a related study reported IC50 values of similar sulfonamide derivatives ranging from 9.95 µM to 63.42 µM for urease inhibition .
-
Anti-inflammatory Effects :
- Given the structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may exhibit anti-inflammatory properties, although further studies are required to confirm this activity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or including this compound:
Q & A
Q. How should conflicting cytotoxicity data (e.g., IC50 variability) be reconciled across studies?
- Answer :
- Meta-analysis of experimental variables (e.g., cell passage number, serum concentration).
- Dose-response curve normalization to internal controls.
- Public data repositories (e.g., ChEMBL) for cross-study benchmarking. Reproducibility requires adherence to FAIR data principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
